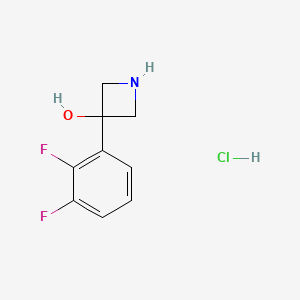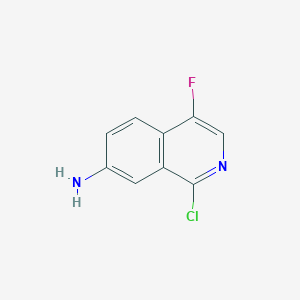
1-Chloro-4-fluoroisoquinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-fluoroisoquinolin-7-amine is a chemical compound with the molecular formula C9H6ClFN2. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoroisoquinolin-7-amine can be synthesized through several methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, starting with 7-aminoisoquinoline, chlorination and fluorination can be achieved using reagents such as thionyl chloride (SOCl2) and fluorine gas (F2) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-fluoroisoquinolin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution can yield various amine derivatives, while oxidation can produce quinoline N-oxides .
Aplicaciones Científicas De Investigación
1-Chloro-4-fluoroisoquinolin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-fluoroisoquinolin-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may bind to kinase enzymes, blocking their activity and thereby inhibiting cell proliferation in cancer . The exact pathways and molecular targets depend on the specific application and derivative used .
Comparación Con Compuestos Similares
1-Chloroisoquinoline: Lacks the fluorine atom, resulting in different reactivity and applications.
4-Fluoroisoquinoline: Lacks the chlorine atom, affecting its chemical properties and uses.
7-Aminoisoquinoline: The parent compound without halogenation, used in different synthetic routes.
Uniqueness: 1-Chloro-4-fluoroisoquinolin-7-amine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
1-chloro-4-fluoroisoquinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2/c10-9-7-3-5(12)1-2-6(7)8(11)4-13-9/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYBZBOXHYEQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2877286.png)
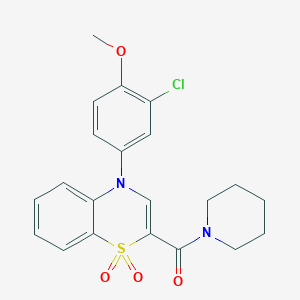
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2877290.png)
![4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate](/img/structure/B2877291.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2877292.png)
![2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2877293.png)
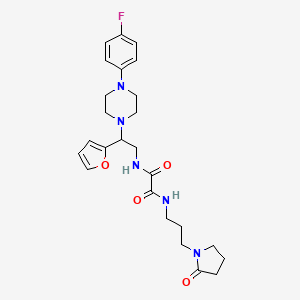
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)
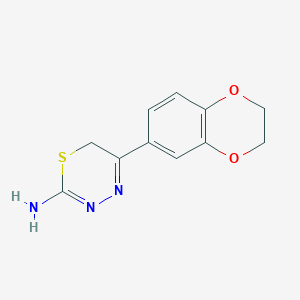
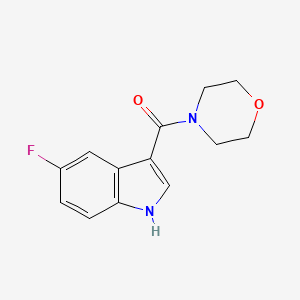
![2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2877305.png)
